5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde
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Overview
Description
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a piperidine ring that has a hydroxymethyl group attached to it. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 2-furancarboxaldehyde with 2-(hydroxymethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 5-[2-(Carboxymethyl)piperidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde: A simpler furan derivative with similar reactivity.
2-(Hydroxymethyl)piperidine: A piperidine derivative with a hydroxymethyl group.
5-(Hydroxymethyl)furfural: A furan derivative with a hydroxymethyl group at the 5-position.
Uniqueness
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to its combination of a furan ring and a piperidine ring with a hydroxymethyl group. This structure provides distinct reactivity and potential biological activities that are not observed in simpler compounds .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[2-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c13-7-9-3-1-2-6-12(9)11-5-4-10(8-14)15-11/h4-5,8-9,13H,1-3,6-7H2 |
InChI Key |
AITHHHLRFFLFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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